Tert-butyl 4-(6-aminopyridin-3-yl)benzoate
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Overview
Description
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate is an organic compound with the molecular formula C15H23N3O2. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)benzoate typically involves the reaction of 4-(6-nitropyridin-3-yl)benzoic acid with tert-butyl alcohol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The reaction is carried out in ethanol and stirred with a hydrogen balloon for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)benzoate |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)12-6-4-11(5-7-12)13-8-9-14(17)18-10-13/h4-10H,1-3H3,(H2,17,18) |
InChI Key |
IPCHEVNEQSVUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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